molecular formula C34H38N4O7S B3011585 6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide CAS No. 688061-69-0

6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide

Cat. No.: B3011585
CAS No.: 688061-69-0
M. Wt: 646.76
InChI Key: PFMINPLDEXYASP-UHFFFAOYSA-N
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Description

6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a useful research compound. Its molecular formula is C34H38N4O7S and its molecular weight is 646.76. The purity is usually 95%.
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Biological Activity

The compound 6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in anticancer and antioxidant domains. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C34H38N4O7S
  • Molecular Weight : 646.76 g/mol
  • IUPAC Name : 6-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

The compound features a quinazoline core with multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that similar benzodioxole derivatives showed potent anticancer activity against Hep3B liver cancer cells. The compound induced cell cycle arrest in the G2-M phase, comparable to the effects of doxorubicin, a well-known chemotherapeutic agent .
CompoundCell LineG2-M Phase Arrest (%)Reference
2aHep3B8.07
DoxorubicinHep3B7.4

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of related compounds has been assessed using various assays:

  • DPPH Assay : The synthesized benzodioxole derivatives exhibited varying degrees of antioxidant activity, with IC50 values indicating their effectiveness compared to Trolox, a standard antioxidant .

The proposed mechanism of action for the compound involves:

  • Inhibition of Cell Proliferation : By inducing cell cycle arrest in cancer cells.
  • Antioxidant Defense : By scavenging free radicals and reducing oxidative stress levels.

Study on Benzodioxole Derivatives

A study focused on benzodioxole derivatives revealed that specific modifications to the structure significantly enhanced anticancer and antioxidant activities. For example, compound 2a not only showed reduced secretion of alpha-fetoprotein (a tumor marker) but also demonstrated significant cytotoxicity against multiple cancer cell lines .

Pancreatic β-cell Protection

Another study highlighted the protective effects of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs against endoplasmic reticulum (ER) stress in pancreatic β-cells. The analogs exhibited improved potency in protecting these cells from ER stress-induced apoptosis, suggesting potential applications in diabetes treatment .

Properties

IUPAC Name

6-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O7S/c1-42-27-13-12-23(17-28(27)43-2)14-15-35-31(39)11-7-4-8-16-38-33(41)25-18-29-30(45-22-44-29)19-26(25)37-34(38)46-21-32(40)36-20-24-9-5-3-6-10-24/h3,5-6,9-10,12-13,17-19H,4,7-8,11,14-16,20-22H2,1-2H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMINPLDEXYASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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